molecular formula C7H10O B13823567 CID 13094726

CID 13094726

Cat. No.: B13823567
M. Wt: 110.15 g/mol
InChI Key: YKDYYUZONCSZPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 13094726 is a chemical compound cataloged in PubChem, a widely recognized database for chemical structures and properties. For instance, CID 46907796 (a structurally similar Nrf2 inhibitor) and oscillatoxin derivatives (CIDs 101283546, 185389, etc.) highlight the importance of structural motifs in determining biological activity . This compound’s inclusion in PubChem implies its relevance in pharmaceutical, environmental, or biochemical research, though further characterization (e.g., molecular formula, spectral data) is required for definitive classification.

Properties

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

InChI

InChI=1S/C7H10O/c1-4-5-6(2)7(3)8/h5-6H,1H2,2-3H3

InChI Key

YKDYYUZONCSZPE-UHFFFAOYSA-N

Canonical SMILES

CC(C=C=C)C(=O)C

Origin of Product

United States

Chemical Reactions Analysis

CID 13094726 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of CID 13094726 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares CID 13094726 with structurally or functionally related compounds based on available evidence:

Property This compound Oscillatoxin D (CID 101283546) ChEMBL 1724922 (Nrf2 Inhibitor) Colchicine (CID 6167)
Molecular Weight Not reported 700.8 g/mol 450.5 g/mol 399.4 g/mol
Biological Activity Undefined Cytotoxin Nrf2 pathway inhibition Microtubule disruption
Analytical Method GC-MS/LC-ESI-MS* LC-MS/MS High-throughput screening HPLC-UV
Solubility Not reported Low (hydrophobic) Moderate (logP 3.2) Low (aqueous insolubility)
Therapeutic Use Unknown Anticancer research Antioxidant response modulation Gout treatment


*Inferred from analogous CID analysis methods .

Key Findings

Structural Diversity: Oscillatoxin derivatives (e.g., CID 101283546) exhibit complex polyketide backbones, contrasting with colchicine’s tropolone ring system .

Functional Overlap : Nrf2 inhibitors like ChEMBL 1724922 share mechanistic similarities with oscillatoxin D (both modulate oxidative stress pathways), whereas colchicine targets cytoskeletal dynamics . This compound’s role in such pathways is unconfirmed but could be hypothesized via network pharmacology approaches .

Analytical Challenges: this compound’s characterization likely requires advanced techniques such as source-induced CID in ESI-MS for fragmentation patterns, as demonstrated in ginsenoside analysis .

Q & A

Q. How to formulate hypotheses about this compound’s off-target effects using computational docking?

  • Methodology :
  • Use molecular docking software (e.g., AutoDock Vina) to predict binding affinities for homologous proteins.
  • Validate predictions with in vitro binding assays (e.g., SPR, ITC).
  • Apply Cheminformatics tools (e.g., SwissADME) to assess pharmacokinetic liabilities .

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